molecular formula C13H17BrO2 B8152434 4-((3-Bromo-5-methylphenoxy)methyl)tetrahydro-2H-pyran

4-((3-Bromo-5-methylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8152434
M. Wt: 285.18 g/mol
InChI Key: DXPQSRUQOGLFNV-UHFFFAOYSA-N
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Description

4-((3-Bromo-5-methylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a 3-bromo-5-methylphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-((3-Bromo-5-methylphenoxy)methyl)tetrahydro-2H-pyran involves several steps. One common method includes the reaction of 3-bromo-5-methylphenol with tetrahydro-2H-pyran-4-methanol under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-((3-Bromo-5-methylphenoxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((3-Bromo-5-methylphenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Bromo-5-methylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 4-((3-Bromo-5-methylphenoxy)methyl)tetrahydro-2H-pyran include:

Properties

IUPAC Name

4-[(3-bromo-5-methylphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-10-6-12(14)8-13(7-10)16-9-11-2-4-15-5-3-11/h6-8,11H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPQSRUQOGLFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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